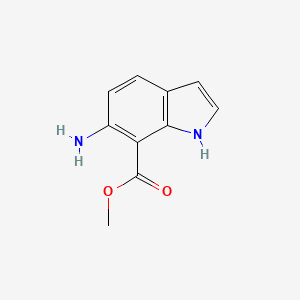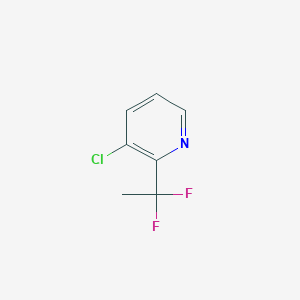
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
概要
説明
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with the molecular formula C11H18BrNOSi. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group at the 2-position. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the protection of a hydroxymethyl group with a TBDMS group followed by bromination. One common method involves the reaction of 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS-protected intermediate. This intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process .
化学反応の分析
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while deprotection would yield 4-bromo-2-hydroxymethylpyridine .
科学的研究の応用
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting pyridine-containing scaffolds.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily related to its reactivity in chemical transformations. The bromine atom and the TBDMS-protected hydroxymethyl group provide sites for various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
4-Bromo-2-hydroxymethylpyridine: Lacks the TBDMS protection, making it more reactive but less stable.
2-((tert-Butyldimethylsilyl)oxy)methylpyridine:
4-Bromo-2-((trimethylsilyl)oxy)methylpyridine: Features a different silyl protecting group, which may influence its reactivity and stability.
Uniqueness
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the TBDMS-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAZAXKMRBMPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)












